4-Bromo-6-methoxypicolinaldehyde

Description

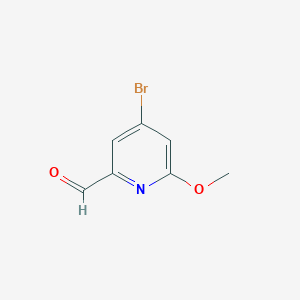

4-Bromo-6-methoxypicolinaldehyde (CAS: 1060806-52-1) is a halogenated pyridine derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . Its structure features a bromine atom at the 4-position, a methoxy group at the 6-position, and an aldehyde functional group on the pyridine ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive aldehyde group and electron-withdrawing substituents, which enable diverse functionalization pathways.

Properties

Molecular Formula |

C7H6BrNO2 |

|---|---|

Molecular Weight |

216.03 g/mol |

IUPAC Name |

4-bromo-6-methoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3 |

InChI Key |

ISOMXPAKDNLXDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)C=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-6-methoxypicolinaldehyde (CAS: 269058-49-3)

- Molecular Formula: C₇H₆BrNO₂ (identical to 4-Bromo-6-methoxypicolinaldehyde)

- Molecular Weight : 216.03 g/mol

- Key Differences: The bromine substituent is at the 3-position instead of the 4-position.

- Applications : Similar utility in medicinal chemistry, but regioselectivity in reactions may differ due to bromine placement .

5-Bromo-3-methoxypicolinaldehyde

- Molecular Formula: C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Key Differences :

- Bromine at the 5-position and methoxy at the 3-position .

- The altered substituent positions influence steric and electronic effects, which could modulate binding affinity in catalyst systems or drug-receptor interactions.

- Applications : Used in heterocyclic synthesis, particularly for ligands in coordination chemistry .

6-Amino-4-bromopicolinaldehyde (CAS: 1289032-95-6)

- Molecular Formula : C₆H₅BrN₂O

- Molecular Weight : 201.02 g/mol

- Key Differences: Replaces the methoxy group with an amino group (-NH₂) at the 6-position. The amino group increases nucleophilicity, enabling different reaction pathways (e.g., Schiff base formation).

- Applications: Valuable in synthesizing amino-functionalized heterocycles for agrochemicals or fluorescent probes .

4-Bromo-5-methylpicolinic Acid (CAS: 1211526-84-9)

- Molecular Formula: C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Key Differences :

- Substitutes the aldehyde group with a carboxylic acid (-COOH) and adds a methyl group at the 5-position.

- The carboxylic acid enhances solubility in polar solvents and enables salt formation.

- Applications : Used in metal-organic frameworks (MOFs) and as a ligand in asymmetric catalysis .

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1060806-52-1 | C₇H₆BrNO₂ | 216.03 | Br (4), OCH₃ (6), CHO (2) | Aldehyde, Methoxy, Br | Pharmaceutical intermediates |

| 3-Bromo-6-methoxypicolinaldehyde | 269058-49-3 | C₇H₆BrNO₂ | 216.03 | Br (3), OCH₃ (6), CHO (2) | Aldehyde, Methoxy, Br | Regioselective synthesis |

| 5-Bromo-3-methoxypicolinaldehyde | Not available | C₇H₆BrNO₂ | 216.03 | Br (5), OCH₃ (3), CHO (2) | Aldehyde, Methoxy, Br | Coordination chemistry ligands |

| 6-Amino-4-bromopicolinaldehyde | 1289032-95-6 | C₆H₅BrN₂O | 201.02 | Br (4), NH₂ (6), CHO (2) | Aldehyde, Amino, Br | Agrochemical intermediates |

| 4-Bromo-5-methylpicolinic Acid | 1211526-84-9 | C₇H₆BrNO₂ | 216.03 | Br (4), CH₃ (5), COOH (2) | Carboxylic acid, Br | MOFs, Catalysis |

Research Findings and Implications

- Electronic Effects: Bromine and methoxy groups in this compound create an electron-deficient pyridine ring, favoring electrophilic aromatic substitution at specific positions. In contrast, amino-substituted analogs (e.g., 6-Amino-4-bromopicolinaldehyde) enhance electron density, promoting nucleophilic reactions .

- Steric Considerations : Methyl or methoxy groups at the 5- or 6-positions influence steric hindrance. For example, 4-Bromo-5-methylpicolinic acid’s methyl group may restrict access to the carboxylic acid in catalytic applications .

- Synthetic Utility : The aldehyde group in this compound is pivotal for condensation reactions (e.g., forming hydrazones or imines), while carboxylic acid derivatives are more suited for coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.